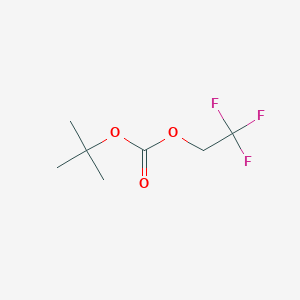

Tert-butyl 2,2,2-trifluoroethyl carbonate

Overview

Description

Tert-butyl 2,2,2-trifluoroethyl carbonate is a chemical compound with the molecular formula C7H11F3O3 . It is used in laboratory chemicals and for the manufacture of substances and scientific research and development .

Molecular Structure Analysis

The molecular structure of Tert-butyl 2,2,2-trifluoroethyl carbonate is represented by the formula C7H11F3O3 . The molecular weight of this compound is 200.1556 .Scientific Research Applications

Catalysis and Synthesis

- Catalysis in Defluorinative Functionalization : The compound demonstrates efficacy in catalyzed defluorinative functionalization reactions of (2,2,2-trifluoroethyl)arenes, producing monofluoroalkene products (Shigeno et al., 2023).

- Synthesis of Aminocarbonate : Tert-butyl aminocarbonate is synthesized using this compound, offering rapid acylation of amines in organic and aqueous solutions (Harris & Wilson, 1983).

Pharmaceutical and Medical Chemistry

- Medicinal Chemistry Modifications : The tert-butyl group, including derivatives like tert-butyl 2,2,2-trifluoroethyl carbonate, plays a role in the structural modification of bioactive compounds in medicinal chemistry, though it can influence properties like lipophilicity and metabolic stability (Westphal et al., 2015).

Polymer Science

- Biocompatible Polymer Production : The compound has been utilized in creating biocompatible polymers via alternating copolymerization with carbon dioxide, demonstrating high carbonate linkages and significant regioselectivity (Tsai, Wang, & Darensbourg, 2016).

Organic Chemistry Applications

- Tert-Butylation of Alcohols and Phenols : This compound aids in the tert-butylation of alcohols and phenols, offering high yield and compatibility with various substrates (Fandrick et al., 2021).

- Formation of Cyclic Carbonates : In the context of organic synthesis, it's instrumental in the gold(I)-catalyzed formation of cyclic carbonates from propargylic tert-butyl carbonates (Buzas & Gagosz, 2006).

Chemical Safety and Stability

- Polymer Degradation : Poly(vinyl tert-butyl carbonate sulfone) derived from this compound can thermally decompose into volatiles, indicating its potential use in transient electronics and other applications requiring programmed material degradation (Lee, Lopez Hernandez, & Moore, 2015).

Safety and Hazards

Tert-butyl 2,2,2-trifluoroethyl carbonate is classified as a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding heat/sparks/open flames/hot surfaces, keeping the container tightly closed, and using only non-sparking tools .

properties

IUPAC Name |

tert-butyl 2,2,2-trifluoroethyl carbonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F3O3/c1-6(2,3)13-5(11)12-4-7(8,9)10/h4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUMSGLXARSQTKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)OCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2,2,2-trifluoroethyl carbonate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

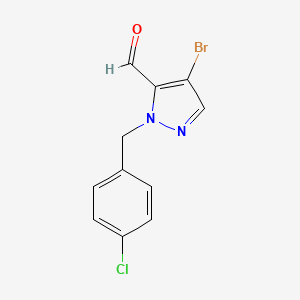

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'1-[4-(trifluoromethyl)benzoyl]-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzene-1-carbohydrazide](/img/structure/B3041420.png)

![2-bromo-N-[6-methoxy-5-(trifluoromethyl)pyridin-3-yl]acetamide](/img/structure/B3041427.png)

![2-[3,5-bis(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B3041434.png)